Navigating the Chemical Landscape of Phytex: A Technical Guide
Navigating the Chemical Landscape of Phytex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The term "Phytex" encompasses a range of products with distinct chemical identities and applications. This technical guide focuses on the chemical structures, mechanisms of action, and relevant experimental data for two primary formulations associated with this name: a topical antifungal solution and the chemical compound Calcium Phytate.
Phytex Antifungal Formulations: A Multi-Component Approach
Certain topical formulations marketed under the "Phytex" brand are designed for the treatment of superficial fungal infections of the skin and nails. These products are characterized by a combination of active ingredients, each contributing to the overall therapeutic effect.
Chemical Composition and Structures
The primary active components in these antifungal solutions include tannic acid, boric acid, salicylic acid, and methyl salicylate. The chemical structure of each of these components is detailed below.
Table 1: Chemical Identification of Active Ingredients in Phytex Antifungal Solution
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |
| Tannic Acid (Gallotannic Acid) | C₇₆H₅₂O₄₆ | 1701.22 | C1=C(C=C(C(=C1O)O)O)C(=O)OC2=C(C=C(C=C2)C(=O)O[C@H]3--INVALID-LINK--C(=O)OC4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O">C@HOC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
| Boric Acid | BH₃O₃ | 61.83 | B(O)(O)O |
| Salicylic Acid | C₇H₆O₃ | 138.12 | C1=CC=C(C(=C1)C(=O)O)O |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | COC(=O)C1=CC=CC=C1O |
Mechanism of Action: A Synergistic Antifungal Effect
The efficacy of the Phytex topical solution is attributed to the combined action of its components, which target different aspects of fungal cell biology.
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Borotannic Complex: Upon application, the formulation is believed to form a borotannic complex which possesses bacteriostatic and fungistatic properties.[1][2] The evaporation of the solvent leaves a film that, when dissolved by perspiration, creates a low pH environment (around 2.0) that is fungicidal.[1][2]
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Tannic Acid: This polyphenol disrupts the fungal cell wall and plasma membrane, leading to the leakage of intracellular contents such as sugars.[3] It has also been shown to inhibit the growth and metabolic activity of various fungal species.[4]
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Boric Acid: A key mechanism of boric acid's antifungal action is the inhibition of oxidative metabolism, which leads to a decrease in the production of ergosterol, an essential component of the fungal cell membrane.[2] It also interferes with biofilm development and hyphal transformation.[2]
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Salicylic Acid: This component facilitates the penetration of the other active ingredients into the infected skin and nails.[1][2] It also possesses its own antifungal properties, causing damage to the fungal plasma membrane and leading to protein leakage.[5]
The following diagram illustrates the proposed synergistic mechanism of the active ingredients in the Phytex antifungal solution.
Quantitative Antifungal Data
The following table summarizes the minimum inhibitory concentrations (MIC) of tannic acid against various Candida species, demonstrating its potent antifungal activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Tannic Acid against Candida spp.
| Candida Species | MIC Range (µg/mL) | Reference |
| C. albicans | 8 - 16 | [4][6] |
| C. parapsilosis | 8 | [4] |
| C. tropicalis | 16 | [4] |
| C. glabrata | 16 | [4] |
| C. auris | 8 | [4] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method for Tannic Acid)
The antifungal activity of tannic acid is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6]
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Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 37°C for 48 hours. Yeast cells are then harvested and suspended in sterile saline to an optical density of 70% transmittance, corresponding to approximately 1-5 x 10⁶ cells/mL.[6]
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Preparation of Drug Dilutions: A stock solution of tannic acid is prepared and serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of test concentrations.
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Inoculation and Incubation: 96-well microtiter plates are prepared with the drug dilutions and the fungal inoculum. The plates are incubated at 37°C for 24-48 hours.
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Determination of MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.
Calcium Phytate: A "Phytex" Chemical Entity
In some contexts, the name "Phytex" is associated with the chemical compound Calcium Phytate.
Chemical Structure and Identification
Calcium phytate is the calcium salt of phytic acid (myo-inositol hexakisphosphate).
Table 3: Chemical Identification of Calcium Phytate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |
| Calcium Phytate | C₆H₆Ca₆O₂₄P₆ | 888.41 | [Ca++].[Ca++].[Ca++].[Ca++].[Ca++].[Ca++].[O-]P([O-])(=O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OP([O-])([O-])=O |
Biological Activity
While research on the direct antifungal properties of calcium phytate is limited, phytic acid and its salts are known for their strong chelating properties, binding to metal ions. This action can indirectly affect microbial growth by sequestering essential minerals. Further research is required to fully elucidate any specific antifungal mechanisms of calcium phytate.
The following diagram illustrates the chelation of metal ions by the phytate molecule.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Phytex Paint Cutaneous Solution -Summary [imedi.co.uk]
- 3. Tannic acid exhibits therapeutic effects against azole-resistant invasive candidiasis and enhances the antifungal activity of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity of tannic acid against Candida spp. and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
